
1-Pyrrolidineacetonitrile
Overview
Description
1-Pyrrolidineacetonitrile is an organic compound with the molecular formula C6H10N2. It is a nitrile derivative of pyrrolidine, characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrolidineacetonitrile can be synthesized through several methods. One common method involves the reaction of pyrrolidine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of pyrrolidine and acetonitrile to a reactor, along with a suitable catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Cyclization and Ring Expansion Reactions
1-Pyrrolidineacetonitrile participates in intramolecular cyclization reactions to form bicyclic compounds. For example:
- Michael addition/cyclization with α,β-unsaturated carbonyl compounds yields pyrrolizidine derivatives. Reaction with methyl acrylate at 80°C in acetonitrile (AlCl₃ catalyst, 0.25 equiv.) produces a 2,3-dihydro-1H-pyrrolizine-5-carbonitrile derivative in 75% yield .
Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl acrylate | AlCl₃ | Acetonitrile | 80 | 12 | 75 |
Acrylonitrile | AlCl₃ | Acetic anhydride | 160 | 16 | 99 |
Nucleophilic Substitution at the Nitrile Group
The nitrile group undergoes hydrolysis and alkylation :
- Acid-catalyzed hydrolysis (HCl, H₂O, reflux) converts the nitrile to a carboxylic acid, yielding 1-pyrrolidineacetic acid (85% yield) .
- Alkylation with Grignard reagents (e.g., MeMgBr) forms tertiary amines. For instance, reaction with methylmagnesium bromide in THF produces 1-(1-pyrrolidinyl)propan-2-amine (62% yield) .
Hydrogenation and Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine:
- 1-Pyrrolidineethylamine is synthesized in 90% yield under 50 psi H₂ at 25°C.
- Selectivity depends on solvent: Acetonitrile favors full reduction, while ethanol stops at the imine intermediate .
Participation in Multi-Component Reactions
This compound acts as a C–N donor in tandem reactions :
- In a [3 + 2 + 1] pyridine synthesis , it reacts with arylboronic acids and aldehydes under Pd catalysis to form substituted pyridines (Table 1) .
Arylboronic Acid | Aldehyde | Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
Phenylboronic acid | Benzaldehyde | Pd(OAc)₂ | Acetonitrile | 78 |
4-Methoxyphenylboronic acid | 4-Nitrobenzaldehyde | PdCl₂ | Acetonitrile | 65 |
Acid-Base Reactions
The pyrrolidine nitrogen (pKₐ ≈ 11 in acetonitrile) undergoes protonation and quaternization :
Biological Activity
1-Pyrrolidineacetonitrile (also known as 1-(pyrrolidin-1-yl)acetonitrile) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its pyrrolidine ring and acetonitrile functional group. The synthesis typically involves the reaction of pyrrolidine with α-bromoacetonitrile or through other nitrilation methods. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Pyridine derivatives, in general, have been associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Table 1: Summary of Antimicrobial Activities of Pyridine Derivatives
Compound | Activity Type | Mechanism of Action |
---|---|---|
This compound | Antibacterial | Disruption of cell membrane integrity |
2-amino-3-cyanopyridine | Antifungal | Inhibition of ergosterol biosynthesis |
Pyridosteroids | Antiviral | Inhibition of viral replication |
Antitumor Activity
Studies have shown that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structure have demonstrated efficacy against prostate cancer cells by inhibiting cell proliferation . The presence of the pyrrolidine moiety enhances the interaction with cellular targets, potentially leading to improved therapeutic outcomes.
Case Study: Cytotoxic Effects on Cancer Cells
A recent study explored the effects of pyridine-based compounds on human tumor cell lines. The results indicated that certain derivatives, when tested at varying concentrations, exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the pyrrolidine ring allows for integration into lipid membranes, leading to increased permeability and eventual cell lysis.
- Receptor Interaction : The compound may interact with various receptors or proteins within cells, modulating signaling pathways that lead to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is often linked to their structural features. Modifications in the substituents on the pyridine ring or the length and branching of side chains can significantly affect their potency and selectivity against specific biological targets . Understanding these relationships is crucial for designing more effective derivatives.
Future Perspectives
Research into the biological activity of this compound is ongoing. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the exact pathways through which these compounds exert their effects.
- Development of Derivatives : Exploring modifications to enhance potency and reduce toxicity.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Pharmaceuticals
1-Pyrrolidineacetonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. For instance, it has been utilized in the synthesis of various inhibitors and drugs targeting specific biological pathways. The compound's ability to form stable complexes with metal catalysts enhances its utility in drug development processes.
2. Ligand Development
The compound is often used as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with metals, forming complexes that are essential for catalysis. These metal-ligand complexes have shown promise in catalyzing various organic reactions, including cross-coupling reactions and asymmetric synthesis.
Case Studies
Case Study 1: Coordination Chemistry
A study demonstrated the effectiveness of this compound as a ligand in rhodium complexes. The research highlighted its role in facilitating the formation of stable rhodium-ligand complexes, which were then used to catalyze carbon-carbon bond formations. The complex showed high activity and selectivity, indicating the potential for industrial applications in synthesizing fine chemicals and pharmaceuticals .
Case Study 2: Medicinal Chemistry
In another investigation, this compound was explored for its potential as a scaffold for developing new anti-cancer agents. The compound was modified to create a library of derivatives that were screened for biological activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, paving the way for further development into therapeutic agents .
Table 1: Summary of Applications
Application Area | Description |
---|---|
Pharmaceutical Synthesis | Intermediate for drug development and synthesis of inhibitors |
Coordination Chemistry | Ligand for metal complexes used in catalysis |
Medicinal Chemistry | Scaffold for developing anti-cancer agents |
Table 2: Case Study Findings
Case Study | Key Findings |
---|---|
Coordination Chemistry | High selectivity and activity in carbon-carbon bond formation |
Medicinal Chemistry | Significant cytotoxicity observed in modified derivatives against cancer cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 1-Pyrrolidineacetonitrile?
this compound (CAS 29134-29-0) is typically synthesized via nucleophilic substitution between pyrrolidine and haloacetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions. Key steps include maintaining anhydrous conditions and controlled temperature (0–25°C) to minimize side reactions. Characterization involves:
- NMR spectroscopy : H and C NMR to confirm the structure (e.g., δ ~3.5 ppm for pyrrolidine CH groups and ~2.5 ppm for the nitrile-adjacent CH) .
- IR spectroscopy : A sharp peak near 2240 cm confirms the nitrile group .
- Mass spectrometry : Molecular ion peak at m/z 110 (CHN) .
Methodological Tip : Validate purity via GC-MS or HPLC (≥95%) and cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?
Use gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) and flame ionization detection (FID) for high sensitivity. For trace analysis, hyphenated techniques like GC-MS (EI mode) provide structural confirmation. Alternatively, reverse-phase HPLC with UV detection (λ = 200–220 nm) is suitable for polar matrices. Calibrate with certified reference standards and report limits of detection (LOD < 0.1 μg/mL) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermediates and transition states in reactions such as cycloadditions or nucleophilic attacks. Key parameters include:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyrrolidine ring and nitrile group.
- Activation energy barriers : Compare pathways to determine kinetic vs. thermodynamic control.
Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. How do steric and electronic effects of the pyrrolidine ring influence the reactivity of this compound in heterocyclic synthesis?
The pyrrolidine ring’s electron-donating nature activates the nitrile group for [2+2] or [3+2] cycloadditions. Steric hindrance from the ring’s substituents can direct regioselectivity in reactions with dienophiles or electrophiles. For example, in the synthesis of pyridoisoquinolines, the nitrile acts as a directing group, with the pyrrolidine stabilizing transition states via non-covalent interactions .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
Discrepancies often arise from impurities or measurement conditions. To resolve:
- Reproduce experiments : Follow standardized protocols (e.g., ASTM methods) for boiling point determination.
- Validate purity : Use multiple techniques (e.g., NMR, elemental analysis) and compare with high-purity commercial samples.
- Contextualize literature : Cross-reference data from authoritative sources (e.g., NIST) and note environmental variables (e.g., pressure, solvent) .
Q. Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with inert materials (e.g., vermiculite).
- Toxicity assessment : Refer to analogs like acetonitrile; monitor for cyanide release in metabolic pathways .
Q. How can researchers design experiments to explore novel applications of this compound in asymmetric catalysis?
- Ligand design : Functionalize the nitrile group with chiral auxiliaries (e.g., BINOL derivatives) and test in enantioselective reactions.
- Screening : Use high-throughput platforms to evaluate catalytic efficiency in C–C bond formations (e.g., Strecker synthesis).
- Characterization : X-ray crystallography to confirm ligand-metal coordination geometry .
Q. Data Interpretation and Reproducibility
Q. What are best practices for interpreting conflicting spectral data (e.g., 1^11H NMR splitting patterns) in derivatives of this compound?
- Solvent effects : Record spectra in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding.
- Dynamic processes : Variable-temperature NMR to detect ring-flipping in pyrrolidine or restricted rotation.
- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Detailed protocols : Specify stoichiometry, temperature ramps, and purification steps (e.g., column chromatography conditions).
- Supporting information : Include raw spectral data, chromatograms, and crystallographic files (CIF) in supplementary materials.
- Reference standards : Use IUPAC nomenclature and CAS registry numbers to avoid ambiguity .
Q. Emerging Research Directions
Q. What interdisciplinary opportunities exist for this compound in materials science or medicinal chemistry?
- Coordination polymers : Utilize the nitrile’s Lewis basicity to construct metal-organic frameworks (MOFs) with tunable porosity.
- Prodrug development : Explore its use as a nitrile-based prodrug moiety, leveraging enzymatic hydrolysis for targeted drug release.
- Green chemistry : Investigate solvent-free reactions or bio-based synthesis routes to enhance sustainability .
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYXVXVLCYBNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183389 | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29134-29-0 | |
Record name | 1-Pyrrolidineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29134-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidineacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine-1-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRROLIDINE-1-ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9EEL10K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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